molecular formula C44H76NO8P B1265185 [(2R)-2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 2701-19-1

[(2R)-2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B1265185
CAS No.: 2701-19-1
M. Wt: 778 g/mol
InChI Key: XXKFQTJOJZELMD-JICBSJGISA-N
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Description

[(2R)-2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate is a phosphatidylcholine, a type of glycerophospholipid. It is characterized by the presence of two linolenic acid chains (18:3(9Z,12Z,15Z)) esterified to the glycerol backbone. Phosphatidylcholines are essential components of cell membranes and play a crucial role in cellular signaling and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol with linolenic acid. The reaction is catalyzed by enzymes such as phospholipase D or chemical catalysts like dicyclohexylcarbodiimide (DCC) in the presence of dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents and inert atmospheres to prevent oxidation of the unsaturated fatty acids .

Industrial Production Methods

Industrial production of phosphatidylcholines, including this compound, involves extraction from natural sources like soybeans or egg yolks followed by purification using chromatographic techniques. Enzymatic methods are also employed to enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

[(2R)-2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(2R)-2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate has diverse applications in scientific research:

Mechanism of Action

[(2R)-2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate exerts its effects primarily through its incorporation into cell membranes, influencing membrane fluidity and signaling pathways. The unsaturated fatty acid chains can modulate the activity of membrane-bound enzymes and receptors. Additionally, its metabolites, such as lysophosphatidylcholine, play roles in inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R)-2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its high degree of unsaturation, which imparts distinct biophysical properties to cell membranes. This high unsaturation level also makes it more susceptible to oxidation, influencing its biological functions and stability .

Properties

IUPAC Name

[(2R)-2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H76NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h8-11,14-17,20-23,42H,6-7,12-13,18-19,24-41H2,1-5H3/b10-8-,11-9-,16-14-,17-15-,22-20-,23-21-/t42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKFQTJOJZELMD-JICBSJGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H76NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

778.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008206
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2701-19-1
Record name 1,2-Dilinolenoyl-sn-glycero-3-phosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002701191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-DILINOLENOYL-SN-GLYCERO-3-PHOSPHATIDYLCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73VWA3NFQ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PC(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008206
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2R)-2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 2
[(2R)-2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 3
[(2R)-2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 4
Reactant of Route 4
[(2R)-2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 5
Reactant of Route 5
[(2R)-2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 6
[(2R)-2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

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